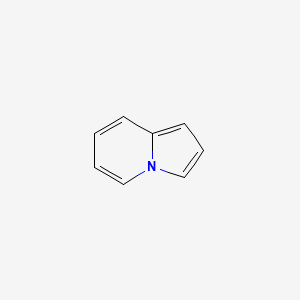

Indolizine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indolizine can be synthesized through various methods, including classical methodologies such as the Scholtz or Chichibabin reactions . Recent advances have introduced new strategies, such as transition metal-catalyzed reactions and oxidative coupling . Some of the common synthetic routes include:

Cyclocondensations: For example, the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones.

Cycloadditions: These involve the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene.

Cyclization/Eliminations: This method includes the Thorpe–Ziegler-type cyclization.

Cycloisomerizations: This involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts.

Industrial Production Methods: Industrial production of this compound often involves catalytic synthesis and stereoselective methods to achieve specific isomers . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Chemical Reactions Involving Indolizine

This compound undergoes several types of chemical reactions, including electrophilic substitutions, cycloadditions, and oxidative transformations. Below are the primary reaction types associated with this compound:

2.1.1 Condensation Reactions

-

Scholtz Reaction : The first synthesis of this compound was achieved by heating 2-methylpyridine with acetic anhydride, yielding a compound referred to as "picolide." Upon hydrolysis, this compound produces this compound .

2.1.2 Dipolar Cycloadditions

-

1,3-Dipolar Cycloaddition : This method involves the reaction of pyridinium ylides with electron-deficient alkenes or alkynes. For instance, 2-methylpyridine can react with dimethyl acetylene dicarboxylate to form various this compound derivatives .

2.1.3 Iodine-Catalyzed Reactions

-

Recent advancements have introduced iodine-catalyzed oxidative cyclization methods that yield indolizines from 2-alkylpyridines and aldehydes in good yields .

Electrophilic Substitution Reactions

Indolizines are prone to electrophilic substitution, which typically occurs at the C-3 position due to the electron-rich nature of the nitrogen atom in the ring. This reactivity resembles that of other nitrogen-containing heterocycles like pyrroles and indoles .

Oxidative Transformations

Indolizines can undergo photooxygenation reactions, where they react with singlet oxygen under specific conditions to yield various products depending on the solvent used (e.g., methanol or acetonitrile). These reactions can lead to the formation of peroxidic zwitterions and dioxetanes as intermediates .

Mechanistic Pathways

The mechanisms of this compound reactions vary based on the type of reaction:

-

Electrophilic Substitution : This process generally involves the attack of an electrophile at the C-3 position of this compound, followed by deprotonation to restore aromaticity.

-

Cycloaddition Mechanisms : In dipolar cycloadditions, the formation of a five-membered ring occurs through a concerted mechanism involving a dipole and a dipolarophile.

Electrophilic Substitution Products

| Electrophile | Product Structure | Reaction Conditions |

|---|---|---|

| Bromine | Monobrominated this compound | Electrophilic substitution |

| Nitronium Ion | Nitro-Indolizine | Electrophilic substitution |

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Indolizine derivatives have shown promising biological activities, making them candidates for drug development. Key applications include:

- Anticancer Activity : Indolizines have been investigated for their potential as antitumor agents. Studies indicate that certain this compound derivatives exhibit inhibitory effects on cancer cell proliferation and may induce apoptosis in various cancer types .

- Antimicrobial Properties : Research has highlighted the effectiveness of indolizines against a range of pathogens, including bacteria and fungi. These compounds can disrupt microbial growth, making them valuable in developing new antibiotics .

- Anti-inflammatory Effects : this compound derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

- Neurological Applications : Some indolizines have been explored for their potential in treating neurological disorders, including schizophrenia and epilepsy, due to their ability to modulate neurotransmitter systems .

- Enzyme Inhibition : Indolizines are known to inhibit various enzymes, such as phosphodiesterase and cyclooxygenase, which are crucial in many physiological processes. This inhibition can lead to therapeutic effects in conditions like asthma and cardiovascular diseases .

Antioxidant Potential

Recent studies have focused on the antioxidant properties of this compound derivatives. For instance, research on S- and Se-derivatives of this compound has shown significant antioxidant activity through various assays (e.g., DPPH scavenging activity and FRAP) . These compounds can reduce oxidative stress, which is linked to numerous diseases.

Material Science Applications

Indolizines also find applications in material science:

- Fluorescent Dyes : this compound-based compounds have been developed as fluorescent probes for bioimaging. A notable example is Seoul-Fluor, which exhibits excellent fluorescence properties suitable for cellular imaging applications .

- Solar Cells : Indolizines have been investigated for their potential use as dyes in dye-sensitized solar cells (DSSCs). Their ability to absorb light efficiently makes them candidates for enhancing solar energy conversion .

Case Studies

- Anticancer Activity Study :

- Antimicrobial Efficacy :

- Fluorescent Probes Development :

Summary Table of this compound Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal | Anticancer, antimicrobial, anti-inflammatory | Significant inhibitory effects on cancer cell lines |

| Neurological treatments | Potential benefits in treating schizophrenia | |

| Enzyme inhibitors | Effective against phosphodiesterase | |

| Antioxidant | Reducing oxidative stress | Demonstrated antioxidant activity in vitro |

| Material Science | Fluorescent dyes | Excellent properties for bioimaging |

| Solar energy applications | Potential use in dye-sensitized solar cells |

Wirkmechanismus

The mechanism of action of indolizine and its derivatives involves interaction with various molecular targets and pathways. For example, some this compound derivatives inhibit DNA topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells . The planar electronic structure of this compound allows it to intercalate with DNA, disrupting its function .

Vergleich Mit ähnlichen Verbindungen

Indolizine is unique among its isomers due to its planar electronic structure and diverse biological activities . Similar compounds include:

Biologische Aktivität

Indolizine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and recent research findings.

Overview of this compound

This compound is a nitrogen-containing bicyclic compound that is isoelectronic with indole and structurally related to purines. Its unique electronic structure allows for various modifications, leading to a wide range of biological activities. Indolizines are characterized by their ability to interact with biological systems, making them valuable scaffolds in drug discovery.

Key Biological Activities

Indolizines exhibit numerous pharmacological properties, including:

- Anticancer Activity : this compound derivatives have shown promise as anticancer agents. For instance, pyrido[2,3-b]this compound derivatives demonstrated efficacy against colorectal cancer cell lines (HT-29 and HCT116) without significant toxicity to normal fibroblast cells . The presence of hydroxyl groups on the aromatic substituent was linked to enhanced activity.

- Antimicrobial Properties : Various this compound derivatives have been reported to possess antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis . A notable study found that synthesized this compound-1-carboxylate derivatives exhibited significant antibacterial effects.

- Anti-inflammatory and Analgesic Effects : Indolizines have been studied for their anti-inflammatory and analgesic properties. They act as effective inhibitors in inflammatory processes, showcasing potential for managing conditions like arthritis and pain syndromes .

- Antioxidant Activity : Research indicates that indolizines possess antioxidant properties, with studies demonstrating their ability to scavenge free radicals and reduce oxidative stress markers in biological systems .

- CNS Activity : Some this compound derivatives have been identified as CNS depressants and 5HT3 receptor antagonists, suggesting potential applications in treating anxiety and depression .

Table of Biological Activities of this compound Derivatives

Case Studies

- Colorectal Cancer Treatment : A study evaluated the anticancer effects of pyrido[2,3-b]this compound derivatives on colorectal cancer cell lines. Compound 4f showed significant cytotoxicity against HT-29 cells with minimal toxicity to normal cells, indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy : In a comprehensive study on synthesized this compound derivatives, researchers found that several compounds exhibited strong antimicrobial activity against Mycobacterium tuberculosis, suggesting their viability as new antitubercular agents .

- Antioxidant Potential : A series of this compound derivatives were tested for antioxidant activity using various assays (DPPH scavenging, FRAP). The results indicated that these compounds effectively reduced oxidative stress markers in vitro, supporting their use in oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-6-9-7-3-5-8(9)4-1/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBCFUWDNJPFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181818 | |

| Record name | Indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-40-8 | |

| Record name | Indolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48FMH8YFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to indolizines?

A1: Several methods exist for synthesizing indolizines, with some of the most prevalent being:

- Acylative Cyclization of Pyridinium Salts: This method utilizes the reaction of 1-substituted-2-methylpyridinium salts with acylating agents like acid chlorides to afford 2,3-disubstituted indolizines. [] This approach provides a route to indolizines with modifiable 3-substituents, valuable for synthesizing various 1,2-disubstituted indolizines. []

- 1,3-Dipolar Cycloaddition: This versatile strategy involves the reaction of pyridinium ylides, generated in situ from pyridinium salts, with dipolarophiles like alkenes and alkynes. [, , ] This method allows for the construction of diversely substituted indolizines, including tetrahydroindolizines and complex polycyclic structures. [, ]

- Metal-Catalyzed C-H Functionalization: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkynylation of indolizines at the 3-position. [] This approach offers high efficiency and atom economy for introducing various substituents. []

- Radical Cyclization/Cross-Coupling: Radical-based methodologies have gained increasing interest for constructing indolizine rings. These methods offer advantages like efficient C-C or C-X bond formation and high atom economy. []

Q2: How does the structure of indolizines contribute to their properties?

A2: The planar, aromatic structure of indolizines, similar to indole, significantly influences their properties.

- Fluorescence: The extended π-conjugation in the this compound core contributes to their inherent fluorescence. Modifications to the core structure with electron-donating or -withdrawing substituents can further tune their fluorescence properties, including emission wavelength and intensity. [, , ]

- Reactivity: Indolizines exhibit diverse reactivity, participating in electrophilic aromatic substitution reactions predominantly at the 3-position. [, ] The nitrogen atom can act as a Lewis base, influencing interactions with metal catalysts and biological targets. []

- Bioactivity: The this compound scaffold can mimic naturally occurring structures, potentially interacting with biological targets like enzymes and receptors. Substituents on the this compound core can significantly modulate these interactions, influencing their potency and selectivity. [, , , ]

Q3: What are the potential applications of indolizines?

A3: Indolizines display promise in various applications:

- Pharmaceuticals: Indolizines exhibit diverse pharmacological activities, including anticancer, [, , ] anti-tuberculosis, [] and hypoglycemic effects. [] Their potential as calcium channel blockers has also been investigated. []

- Fluorescent Probes: The tunable fluorescence of indolizines makes them attractive candidates for developing fluorescent probes for biological imaging and sensing applications. [, , ]

- Materials Science: Indolizines have been explored as building blocks for organic semiconductors and other optoelectronic materials due to their electronic and optical properties. []

Q4: How do this compound derivatives act as potential anticancer agents?

A4: Several studies have explored the anticancer properties of indolizines:

- Tubulin Polymerization Inhibition: Certain this compound derivatives exhibit potent inhibitory effects on tubulin polymerization, a crucial process for cell division. [] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells. []

- Cytotoxicity in Cancer Cell Lines: Numerous this compound analogs have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including those derived from leukemia, lung, colon, and breast cancers. [, ]

- Synergistic Effects with Existing Chemotherapeutics: this compound-based calcium channel blockers have shown the ability to enhance the activity of ricin A-chain immunotoxins, potentially improving the efficacy of cancer immunotherapy. []

Q5: Have any this compound derivatives progressed to clinical trials?

A5: While numerous this compound derivatives have exhibited promising in vitro and in vivo activity in preclinical studies, no this compound-based drug has yet progressed to clinical trials. Further research is necessary to optimize the pharmacokinetic properties, safety profiles, and efficacy of these compounds before they can be considered for clinical development.

Q6: What are the main challenges in developing indolizines as therapeutic agents?

A6: Despite their potential, several challenges remain in translating indolizines into effective therapeutics:

- Structure-Activity Relationship (SAR): Further exploration of SAR is crucial to optimize the potency, selectivity, and pharmacological properties of this compound derivatives. Understanding the precise mechanisms of action for different biological targets is essential for rational drug design. [, , ]

- Pharmacokinetics and Bioavailability: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of indolizines is vital for achieving therapeutic efficacy. Strategies like structural modifications and formulation optimization are needed to enhance their bioavailability and target specificity. [, ]

- Toxicity and Safety: Thorough toxicological evaluations are necessary to ensure the safety of this compound-based drugs. Potential long-term effects and adverse events need to be carefully assessed. []

Q7: What are the future directions for research on indolizines?

A7: Future research on indolizines is likely to focus on:

- Expanding the Chemical Space: Developing novel synthetic methods for accessing more diverse and complex this compound derivatives will facilitate the exploration of new biological activities and applications. [, ]

- Elucidating Mechanisms of Action: Unraveling the molecular mechanisms underlying the biological activities of indolizines will be crucial for rational drug design and optimization. [, ]

- Improving Pharmacological Properties: Research efforts will likely focus on enhancing the ADME properties, bioavailability, and target specificity of this compound-based drugs through structural modifications, prodrug strategies, and advanced drug delivery systems. [, ]

- Exploring Synergistic Effects: Investigating the potential of indolizines to enhance the efficacy of existing drugs or therapies, as seen with immunotoxins, could lead to novel treatment strategies. []

Q8: What are the environmental considerations associated with indolizines?

A: While the environmental impact of indolizines has not been extensively studied, it is essential to consider the potential ecotoxicological effects of these compounds. Research should focus on assessing their biodegradability and developing sustainable synthetic methods and waste management strategies to minimize any negative impacts on the environment. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.